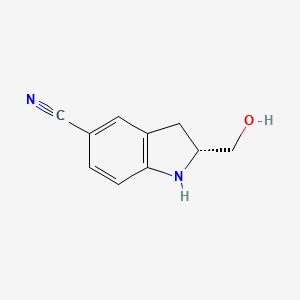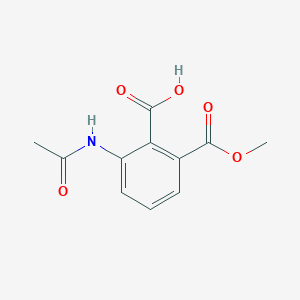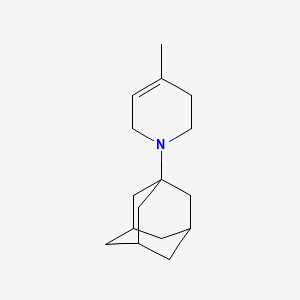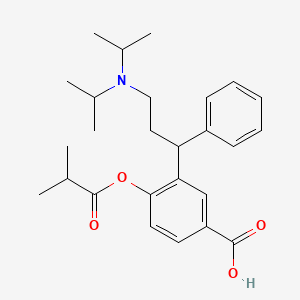
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, followed by functional group transformations to introduce the hydroxymethyl and carbonitrile groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. This may include continuous flow chemistry techniques, automated synthesis, and the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of (2R)-2-(Formyl)indoline-5-carbonitrile or (2R)-2-(Carboxyl)indoline-5-carbonitrile.
Reduction: Formation of (2R)-2-(Aminomethyl)indoline-5-carbonitrile.
Substitution: Formation of various substituted indoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound may be studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile would depend on its specific biological target. Generally, indoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl and carbonitrile groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indoline-2-carboxylic acid
- Indoline-5-carboxamide
- (2S)-2-(Hydroxymethyl)indoline-5-carbonitrile
Uniqueness
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is unique due to its specific stereochemistry and functional groups The (2R) configuration may confer distinct biological activity compared to its (2S) counterpart
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-3,9,12-13H,4,6H2/t9-/m1/s1 |
Clé InChI |
JWTFUDCLXAIOJW-SECBINFHSA-N |
SMILES isomérique |
C1[C@@H](NC2=C1C=C(C=C2)C#N)CO |
SMILES canonique |
C1C(NC2=C1C=C(C=C2)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)

![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)



![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)
